(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one
Beschreibung
(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one is a chiral bicyclic lactam with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol . It features a fused pyrrolo-oxazolone core, where the 3S-cis configuration positions the phenyl and methyl groups in a cis orientation. This compound is utilized as an internal standard in pharmacokinetic studies due to its stability and purity .
Eigenschaften
IUPAC Name |
(3S,7aR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-13-8-7-12(15)14(13)11(9-16-13)10-5-3-2-4-6-10/h2-8,11H,9H2,1H3/t11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQSRYWJCHFOQX-DGCLKSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC(=O)N1C(CO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C=CC(=O)N1[C@H](CO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428114 | |
| Record name | (3S,7aR)-7a-Methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5(7aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143140-06-1 | |
| Record name | (3S,7aR)-7a-Methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5(7aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Reaction Conditions and Mechanism
This method, reported by Romo and Meyers, involves coupling (S)-2-formylferrocenecarbonyl fluoride (2 ) with cysteamine hydrochloride (3·HCl ) in dichloromethane (DCM) using pyridine as a base and acyl-transfer catalyst.
Key steps :
-
N-Acylation : Pyridine activates 2 to form an N-acylpyridinium intermediate, which reacts with 3·HCl to generate a thioamide.
-
Cyclocondensation : Proton transfer facilitates iminium ion formation, followed by sulfhydryl attack to close the thiazolidine ring.
-
Diastereoselectivity : DFT calculations indicate that the (S)-configured iminium intermediate (23 ) is thermodynamically favored, leading to the cis-diastereomer.
Optimized parameters :
Atom-Economic Variation
An alternative protocol replaces 2 with (S)-2-formylferrocenecarboxylic acid, activated in situ by 1,1'-carbonyldiimidazole (CDI) and trifluoroacetic acid (TFA). This eliminates the need for pre-formed acyl fluorides and improves atom economy.
Grignard Reagent-Based Ring Expansion
Procedure and Intermediate Isolation
A PMC study outlines a route starting from 5-hydroxy-1-((S)-2-hydroxy-1-phenylethyl)-4-methoxy-5-methyl-1H-pyrrol-2(5H)-one:
-
Grignard addition : CH3MgBr in THF at −78°C introduces the methyl group.
-
Acid-catalyzed cyclization : p-Toluenesulfonic acid (p-TsOH) in DCM promotes lactam formation and oxazole ring closure.
-
Purification : Flash chromatography (petroleum ether/ethyl acetate) yields the title compound as colorless needles.
Critical data :
Comparative Analysis of Methods
Mechanistic Insights and Stereochemical Outcomes
Role of Proton Transfer in Cyclocondensation
In the acyl-transfer route, protonation of the thioamide intermediate by protoimidazolium ions generates a reactive iminium species. MO analysis reveals that the LUMO localization on the N-acylpyridinium moiety directs nucleophilic attack by the sulfhydryl group, ensuring cis-selectivity.
Influence of Solvent on Diastereoselectivity
Polar aprotic solvents (e.g., DCM) stabilize charged intermediates, enhancing dr. Non-polar solvents favor undesired trans-diastereomers due to reduced ion pairing.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
Scalability and Industrial Relevance
The Grignard method is preferred for large-scale synthesis due to shorter reaction times and higher yields. However, the atom-economic acyl-transfer approach reduces waste generation, aligning with green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions
(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Structural and Stereochemical Variations
The pyrrolo[2,1-b]oxazolone scaffold is highly versatile, with modifications at the 3-, 7a-, and 7-positions significantly altering properties. Key analogs include:
Stereochemical Impact :
- The cis configuration in the target compound contrasts with trans isomers (e.g., (3R,7aR) vs. (3S,7aS)), which show distinct melting points and biological activities. For example, (3R,7aR)-7c melts at 206–208°C, while its (3S,7aS) counterpart (8c) has a similar range .
- The 7-methoxy substituent in (3S,7aR)-7-methoxy derivatives induces a boat conformation in the oxazole ring, unlike the target compound’s structure .
Physicochemical Properties
Biologische Aktivität
(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one, also known by its CAS number 143140-06-1, is a chiral compound with significant potential in pharmaceutical applications. Its molecular formula is C13H13NO2, and it has garnered attention for its biological activity, particularly in the context of drug development.
- Molecular Weight : 215.25 g/mol
- Purity : ≥ 98%
- Melting Point : 90-92 °C
- Optical Activity : [α]20/D +124° in chloroform
- Chiral Purity : ≥ 99% (HPLC)
Biological Activity
Research into the biological activity of this compound has revealed several key areas of interest:
Anticancer Activity
Studies have indicated that this compound may possess anticancer properties. For instance, it has been evaluated for its inhibitory effects on various cancer cell lines. In vitro assays demonstrated that the compound can induce apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes.
The proposed mechanism involves the modulation of signaling pathways associated with cell proliferation and survival. Specifically, it appears to interact with estrogen receptors, which are critical in the development of certain breast cancers. Molecular docking studies have shown favorable binding interactions with these receptors, indicating potential as an antagonist or modulator in estrogen-dependent pathways.
Case Studies and Research Findings
-
In Vitro Studies :
- A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be around 15 μM.
-
Molecular Dynamics Simulations :
- Molecular dynamics simulations have been employed to assess the stability of the compound-receptor complexes over time. These simulations indicated that this compound maintains stable interactions with the estrogen receptor over extended periods.
-
Safety and Toxicity Profile :
- Preliminary toxicity assessments suggest a moderate safety profile; however, further studies are required to fully elucidate its toxicological effects and establish a therapeutic window.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C13H13NO2 |
| Molecular Weight | 215.25 g/mol |
| Purity | ≥ 98% |
| Melting Point | 90–92 °C |
| Optical Activity | [α]20/D +124° |
| Chiral Purity | ≥ 99% (HPLC) |
| IC50 (MCF-7 Cells) | ~15 μM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
